REACTION_CXSMILES
|
Cl[N:2]1[C:6](=O)[CH2:5][CH2:4][C:3]1=O.[C:9]([O-:14])(=[O:13])[CH2:10][CH:11]=[CH2:12].C(=O)([O-])[O-].[Na+].[Na+].[CH2:21]1[CH2:25]OC[CH2:22]1.[OH2:26]>CN(C=O)C>[CH2:12]1[C:6]([C:5]2[CH:25]=[CH:21][CH:22]=[CH:3][CH:4]=2)=[N:2][O:26][CH:11]1[CH2:10][C:9]([OH:14])=[O:13] |f:2.3.4,5.6|
|
Name
|
oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31.6 mmol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
chlorooxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
24.5 mmol
|
Type
|
reactant
|
Smiles
|
C(CC=C)(=O)[O-]
|
Name
|
|
Quantity
|
73.6 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After completion, (12 h), the product was extracted with ethyl acetate
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
the organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
GIT-27 was crystallized from ethyl acetate/heptane mixture
|
Name
|
|
Type
|
|
Smiles
|
C1C(ON=C1C2=CC=CC=C2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |